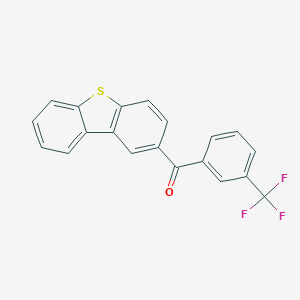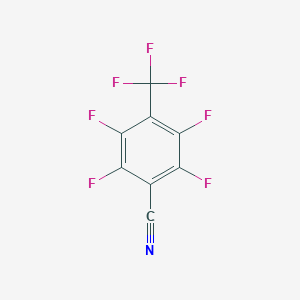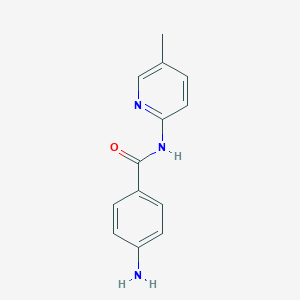
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzothiophene, 2-(m-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMDB and has a molecular formula of C16H9F3O2S.
作用机制
The mechanism of action of TFMDB involves its interaction with proteins and nucleic acids. TFMDB binds to the amino acid residues in proteins and the nucleotide bases in nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
生化和生理效应
TFMDB has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal compound for use in scientific research applications.
实验室实验的优点和局限性
One of the primary advantages of TFMDB is its high sensitivity and specificity for the detection of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for specialized equipment for detection.
未来方向
There are several future directions for research on TFMDB. One potential area of research is its use as a diagnostic tool for the detection of diseases such as cancer. Another potential area of research is its use as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new fluorescent probes based on the structure of TFMDB.
合成方法
The synthesis of TFMDB involves the reaction of dibenzothiophene with trifluoroacetic anhydride in the presence of a catalyst. This method has been widely used by researchers to produce TFMDB in large quantities for various scientific applications.
科学研究应用
TFMDB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for the detection of proteins and nucleic acids. TFMDB has been shown to bind to proteins and nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
属性
CAS 编号 |
17739-81-0 |
|---|---|
产品名称 |
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)- |
分子式 |
C20H11F3OS |
分子量 |
356.4 g/mol |
IUPAC 名称 |
dibenzothiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H11F3OS/c21-20(22,23)14-5-3-4-12(10-14)19(24)13-8-9-18-16(11-13)15-6-1-2-7-17(15)25-18/h1-11H |
InChI 键 |
BUSWROKLCOZQHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
其他 CAS 编号 |
17739-81-0 |
同义词 |
2-(m-Trifluoromethylbenzoyl)dibenzothiophene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)



![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)